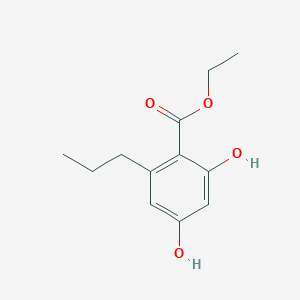
Ethyl 2,4-dihydroxy-6-propylbenzoate
Descripción general
Descripción
Ethyl 2,4-dihydroxy-6-propylbenzoate, also known as ethyl gallate, is an organic compound with a molecular formula of C13H16O4 . It belongs to the ester class of compounds and is derived from benzoic acid . The compound consists of an ethyl group attached to a benzoate moiety, which further contains two hydroxyl groups at positions 2 and 4, and a propyl group at position 6 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group attached to a benzoate moiety, which further contains two hydroxyl groups at positions 2 and 4, and a propyl group at position 6 . The molecular weight of the compound is 224.25 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
Ethyl 2,4-dihydroxy-6-propylbenzoate, along with its derivatives, plays a significant role in synthetic chemistry. Research by Bartlett et al. (1983) explores its use in the synthesis and deoxygenation of β-resorcylic ester derivatives to produce 4-hydroxybenzoates, highlighting its versatility in organic synthesis (Bartlett, Holker, O'brien, & Simpson, 1983).
Cytotoxic Activity
In pharmacological studies, derivatives of this compound have been shown to possess cytotoxic properties. Gomes et al. (2006) investigated the cytotoxic activity of orsellinates, which are related to this compound, indicating potential applications in cancer research and treatment (Gomes, Honda, Roese, Muzzi, & Sauer, 2006).
Photodegradation and Environmental Impact
Research on the photodegradation of parabens, including this compound, is crucial for understanding their environmental impact. Gmurek et al. (2015) studied the photodegradation of parabens, providing insights into environmental contamination and the persistence of these compounds in natural settings (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Antimicrobial and Anti-tubercular Activities
This compound and its analogues have shown significant antimicrobial and anti-tubercular activities. Research by Tatipamula and Vedula (2019) indicates their potential use in developing new antimicrobial agents, especially against tuberculosis (Tatipamula & Vedula, 2019).
Mecanismo De Acción
Ethyl 2,4-dihydroxy-6-propylbenzoate, also known as Benzoic acid, 2,4-dihydroxy-6-propyl-, ethyl ester, is a compound that has gained attention in scientific research due to its unique properties and potential applications . Here is a general outline of the aspects that would typically be covered in a comprehensive analysis of a compound’s mechanism of action.
Propiedades
IUPAC Name |
ethyl 2,4-dihydroxy-6-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-5-8-6-9(13)7-10(14)11(8)12(15)16-4-2/h6-7,13-14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSSRCTMYFELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50776485 | |
| Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21855-51-6 | |
| Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



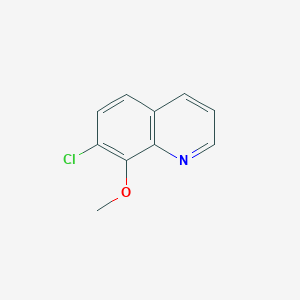
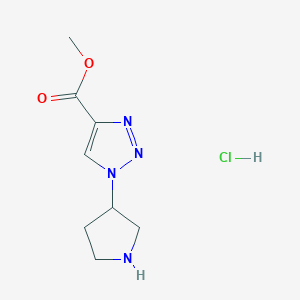

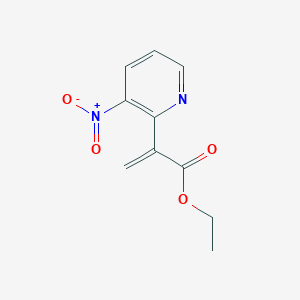

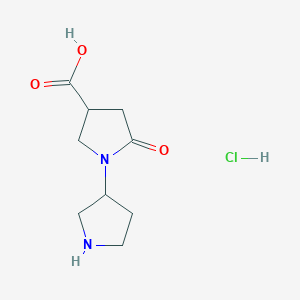


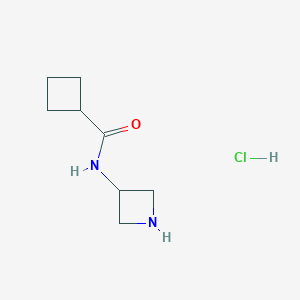

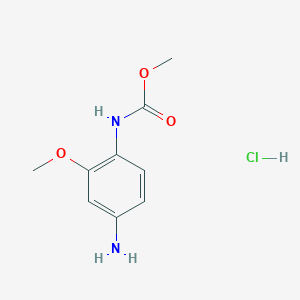
![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)
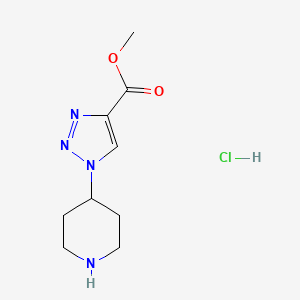
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)